[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid
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Overview
Description
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid is a chemical compound that features a carbazole functional group attached to an acetic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the reaction of 9-decyl-9H-carbazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid has several scientific research applications:
Organic Electronics: The compound is used as a charge transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its high charge carrier mobility and photochemical stability.
Photovoltaic Devices: It serves as a self-assembled monolayer material for photovoltaic solar cells, enhancing device performance and operational stability.
Conducting Polymers: The compound is used in the synthesis of conducting polymers for various electronic applications.
Mechanism of Action
The mechanism of action of [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid in photovoltaic devices involves the formation of a self-assembled monolayer on the electrode surface. The carboxylic acid group anchors the compound to the electrode, while the carbazole moiety facilitates charge transport. This arrangement reduces nonradiative recombination and enhances the crystallinity of the active materials, leading to improved device efficiency .
Comparison with Similar Compounds
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid can be compared with other carbazole derivatives such as:
2-(9H-Carbazol-9-yl)acetic acid: Similar in structure but lacks the decyl chain, resulting in different solubility and electronic properties.
Polycarbazole derivatives: These polymers have extended conjugation lengths and are used in various optoelectronic applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a carbazole moiety, which imparts unique solubility and electronic properties, making it suitable for specific applications in organic electronics and photovoltaics.
Biological Activity
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid is a carbazole derivative that has garnered interest due to its potential biological activities. Carbazole compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, supported by various research findings and case studies.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the decyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets. The acetic acid moiety could facilitate hydrogen bonding with biological macromolecules, influencing enzyme activity or receptor binding.
Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various carbazole compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A study demonstrated that a related carbazole compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and the activation of caspases .
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. This compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound possesses moderate antibacterial activity, which could be further explored for therapeutic applications.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Research indicates that carbazole derivatives can inhibit pro-inflammatory cytokines, thus potentially reducing inflammation in various models.
Case Study:
In a model of acute inflammation, a related compound demonstrated significant reduction in edema formation and pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .
Properties
CAS No. |
920982-56-5 |
---|---|
Molecular Formula |
C24H31NO3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(9-decylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-11-16-25-22-13-10-9-12-20(22)21-15-14-19(17-23(21)25)28-18-24(26)27/h9-10,12-15,17H,2-8,11,16,18H2,1H3,(H,26,27) |
InChI Key |
RMTDSWBVIRVIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
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